(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one
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Overview
Description
(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[321]octan-2-one is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one typically involves the use of enantioselective construction techniques. One common method is the catalytic pyrolysis of cellulose, which can produce the desired compound under specific conditions. For example, using catalysts such as Sn-MCM-41, montmorillonite K10, or aluminum titanate nanopowder at temperatures of 500°C and 350°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that optimize yield and purity. The use of advanced catalytic systems and controlled reaction environments ensures the efficient production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-3-(2-Methoxyphenyl)-8-azabicyclo[3.2.1]octane
- Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 8-oxide
- rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
Uniqueness
What sets (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one apart from similar compounds is its specific stereochemistry and the presence of the oxabicyclo ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
30860-35-6 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1R,5S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(9,3)8(11)12-6-7/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 |
InChI Key |
RRAKNOYKYSYKGN-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)COC2=O |
Canonical SMILES |
CC1(C2CCC1(C(=O)OC2)C)C |
Origin of Product |
United States |
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